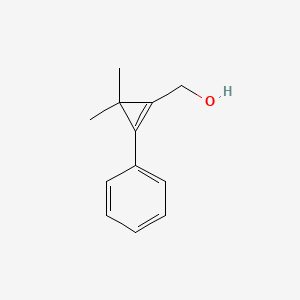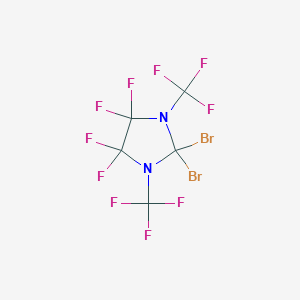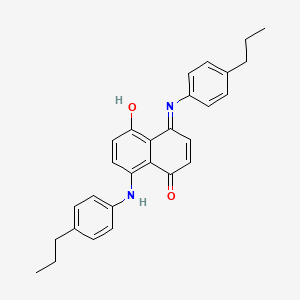
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are known for their strained ring structure, which imparts unique chemical properties. This compound features a cyclopropene ring substituted with a phenyl group and a hydroxymethyl group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclopropane derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol would depend on its specific application. In general, the compound’s reactivity is influenced by the strained cyclopropene ring and the presence of the phenyl and hydroxymethyl groups. These structural features can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: A simpler analog with a cyclopropane ring instead of a cyclopropene ring.
Phenylcyclopropane: Lacks the hydroxymethyl group but has a similar phenyl-substituted cyclopropane structure.
Cyclopropenylmethanol: Similar structure but without the phenyl group.
Uniqueness
(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)methanol is unique due to its combination of a strained cyclopropene ring, a phenyl group, and a hydroxymethyl group
特性
| 92421-13-1 | |
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)methanol |
InChI |
InChI=1S/C12H14O/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChIキー |
CTTPVJCAPRVASR-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C1C2=CC=CC=C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)



![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)





